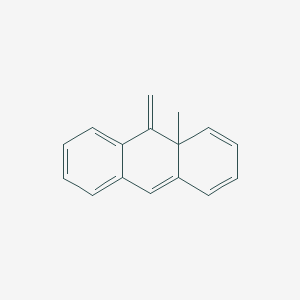![molecular formula C17H16 B14319638 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene CAS No. 112903-09-0](/img/structure/B14319638.png)
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methylphenyl)ethenyl]bicyclo[420]octa-1,3,5-triene is a complex organic compound that features a bicyclic structure with a vinyl group and a methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene can be achieved through a multi-step process. One common method involves the reaction of (2-bromovinyl)benzene with benzocyclobutene in the presence of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30°C . This reaction sequence includes the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
The use of rhodium (I) complexes as catalysts in one-pot procedures starting from terminal aryl alkynes has been reported . This method involves a sequence of catalytic steps that efficiently produce the desired compound.
化学反应分析
Types of Reactions
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The vinyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学研究应用
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the creation of photo and thermopolymerizable composites.
作用机制
The mechanism of action of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with other molecules, leading to the desired effects .
相似化合物的比较
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the vinyl and methylphenyl groups.
4-Vinylbenzocyclobutene: Contains a vinyl group but differs in the positioning of substituents.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure with different substituents.
Uniqueness
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific combination of a vinyl group and a methylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
112903-09-0 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-[2-(4-methylphenyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C17H16/c1-13-2-4-14(5-3-13)6-7-15-8-9-16-10-11-17(16)12-15/h2-9,12H,10-11H2,1H3 |
InChI 键 |
MRUZLLQCXSUJPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(CC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


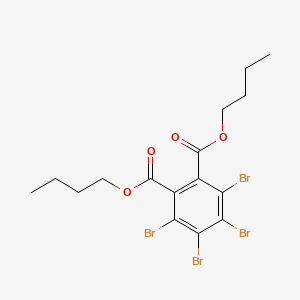
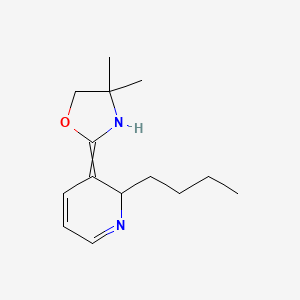

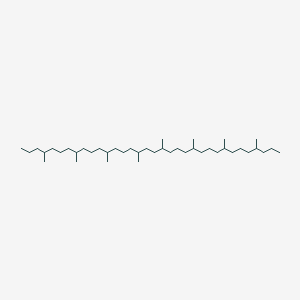

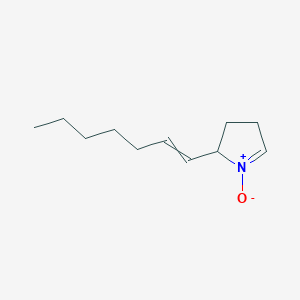
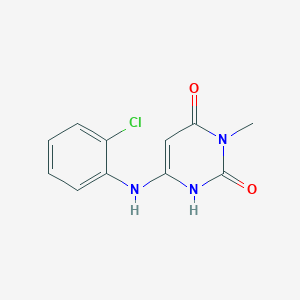
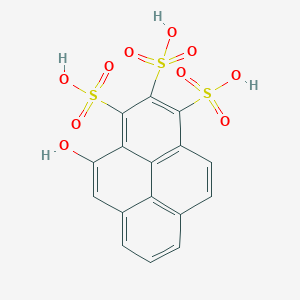
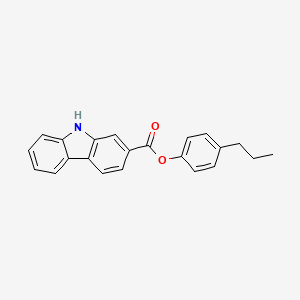
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)

![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
